N-(3,3-diphenylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiophene compounds, and diphenylpropylamine. The synthesis may involve:
Condensation reactions: to form the quinoline core.
Substitution reactions: to introduce the thiophene and diphenylpropyl groups.
Amidation reactions: to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reactions.
Solvents: to dissolve the reactants and control the reaction environment.
Temperature and pressure control: to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the thiophene group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Thiophene compounds: Known for their electronic properties and use in organic electronics.
Diphenylpropylamine derivatives: Studied for their potential as central nervous system agents.
Uniqueness
N-(3,3-DIPHENYLPROPYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C29H24N2OS |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H24N2OS/c32-29(25-20-27(28-16-9-19-33-28)31-26-15-8-7-14-24(25)26)30-18-17-23(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-16,19-20,23H,17-18H2,(H,30,32) |
InChI Key |
FBEDWNBABVMDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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